molecular formula C10H17N3O6S B108866 Glutathione CAS No. 95687-20-0

Glutathione

Cat. No. B108866
CAS RN: 95687-20-0
M. Wt: 307.33 g/mol
InChI Key: RWSXRVCMGQZWBV-WDSKDSINSA-N
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Description

Glutathione (GSH) is an antioxidant found in plants, animals, fungi, and some bacteria and archaea . It is a tripeptide with a gamma peptide linkage between the carboxyl group of the glutamate side chain and cysteine . The carboxyl group of the cysteine residue is attached by normal peptide linkage to glycine . Glutathione is capable of preventing damage to important cellular components caused by sources such as reactive oxygen species, free radicals, peroxides, lipid peroxides, and heavy metals .


Synthesis Analysis

Glutathione biosynthesis involves two adenosine triphosphate-dependent steps . First, γ-glutamylcysteine is synthesized from L-glutamate and L-cysteine . This conversion requires the enzyme glutamate–cysteine ligase . This reaction is the rate-limiting step in glutathione synthesis . Second, glycine is added to the C-terminal of γ-glutamylcysteine . This condensation is catalyzed by glutathione synthetase .


Molecular Structure Analysis

Glutathione’s molecular structure and supramolecular arrangements have been evaluated as a potential ACE inhibitor . The tripeptide molecular modeling by density functional theory, the electronic structure by the frontier molecular orbitals, and the molecular electrostatic potential map are used to understand the biochemical processes inside the cell .


Chemical Reactions Analysis

Glutathione participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . It acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .


Physical And Chemical Properties Analysis

Glutathione is a tripeptide found in many tissues at relatively high concentrations . It plays a pivotal role in reducing oxidative stress, maintaining redox balance, enhancing metabolic detoxification, and regulating the immune system .

Scientific Research Applications

Nano-Drug Design

Glutathione (GSH) plays a crucial role in various physiological functions, including antioxidation, detoxification, anti-aging, immunity enhancement, and anti-tumor activities. Its properties have been leveraged in nano-drug design for diseases like diabetes, cancer, and nervous system disorders. GSH's high content in tumor cells and its role in reducing NADPH to GSH are key factors in nano-drug development (Li, Li, & Qi, 2021).

Molecular Probes for Tissue Imaging

GSH has been used in creating molecular probes for fluorescence imaging. A specific naphthalimide-cyanine based sulfonamide probe was developed for visualizing GSH in mouse tissues, demonstrating its utility in dual-mode tissue imaging with significant imaging depth (Xu et al., 2019).

Modification of Glutathione Metabolism

Glutathione metabolism modification is significant in medical research, particularly in chemotherapy, radiation therapy, and cellular protection against toxins. Administering selective enzyme inhibitors or compounds that increase GSH synthesis can modify glutathione metabolism, offering therapeutic advantages (Meister, 1983).

Dietary Nutrients for Glutathione Support

Dietary interventions, including amino acids, vitamins, minerals, and phytochemicals, can affect circulating glutathione levels. These nutritional strategies are crucial for improving glutathione status and may provide clinical benefits, especially considering the genetic variation in glutathione status (Minich & Brown, 2019).

Glutathione in Health and Disease

Studies on glutathione have explored its role in antioxidant defense, nutrient metabolism, cellular event regulation, and its involvement in various diseases like cancer, neurodegenerative, and cardiovascular diseases. Glutathione's levels in human tissues are a sensitive indicator of cell functionality and viability, making it a critical factor in human health (Pastore et al., 2003).

Genetic Biomarkers in Occupational Epidemiology

Glutathione-S-transferase theta 1 (GSTT1) is used as a genetic biomarker in occupational epidemiology. Its role in occupational health practice is significant for estimating individual risks and translating epidemiologic data into clinical practice (Schulte, 2004).

The Biological Actions of the Glutathione/Disulfide System

The glutathione/disulfide system, due to its multifunctional properties, has been the focus of research across various biological areas. This includes metabolism, drug metabolism, radiation, cancer, and aging, highlighting its importance in biological research (Quintiliani, 1990).

Overview of Glutathione Biosynthesis and Modulation

Glutathione's synthesis, modulation, and its role in protecting against oxidative stress have been thoroughly researched. Understanding its biosynthesis is crucial for therapeutic applications aimed at increasing cellular GSH (Anderson, 1998).

Future Directions

While the pathogenetic role of oxidative stress in diseases is well established, there is still limited evidence on the therapeutic role of GSH in such conditions . Hence, more research is needed to clarify the therapeutic role of glutathione in various chronic diseases.

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
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InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1
Source PubChem
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InChI Key

RWSXRVCMGQZWBV-WDSKDSINSA-N
Source PubChem
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Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N
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Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C10H17N3O6S
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DSSTOX Substance ID

DTXSID6023101
Record name Glutathione
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Molecular Weight

307.33 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Glutathione
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Solubility

292.5 mg/mL
Record name Glutathione
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Mechanism of Action

Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase. It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion. It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria. However, it is capable of participating in non-enzymatic conjugation with some chemicals, as it is hypothesized to do to a significant extent with n-acetyl-p-benzoquinone imine (NAPQI), the reactive cytochrome P450 reactive metabolite formed by toxic overdose of acetaminophen. Glutathione in this capacity binds to NAPQI as a suicide substrate and in the process detoxifies it, taking the place of cellular protein sulfhydryl groups which would otherwise be toxically adducted. The preferred medical treatment to an overdose of this nature, whose efficacy has been consistently supported in literature, is the administration (usually in atomized form) of N-acetylcysteine, which is used by cells to replace spent GSSG and allow a usable GSH pool.
Record name Glutathione
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Product Name

Glutathione

CAS RN

70-18-8
Record name Glutathione
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Melting Point

195 °C
Record name Glutathione
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Record name Glutathione
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,300,000
Citations
A Meister, ME Anderson - Annual review of biochemistry, 1983 - annualreviews.org
… well as to infonna tion about the roles of glutathione in protection against both free radicals and … in vivo glutathione synthesis have opened the way to selective modulation of glutathione …
Number of citations: 863 www.annualreviews.org
H Jefferies, J Coster, A Khalil, J Bot… - ANZ Journal of …, 2003 - Wiley Online Library
… ), such as thioredoxin and reduced glutathione (GSH), are easily oxidized … on the role of glutathione peroxidase (GP) and glutathione S-transferase (GST… The biochemistry of glutathione …
Number of citations: 180 onlinelibrary.wiley.com
A Hausladen, RG Alscher - Antioxidants in higher plants, 2017 - taylorfrancis.com
… Glutathione and ascorbate have both been shown to have the potential for an antioxidant role in conjunction with α-tocopherol. The tripeptide glutathione … high levels of glutathione. A …
Number of citations: 108 www.taylorfrancis.com
G Noctor, G Queval, A Mhamdi… - The Arabidopsis Book …, 2011 - ncbi.nlm.nih.gov
… roles for glutathione and glutathione-dependent … glutathione status and that link it to signaling pathways. As well as providing an overview of the components that regulate glutathione …
Number of citations: 330 www.ncbi.nlm.nih.gov
SC Lu - Biochimica et Biophysica Acta (BBA)-General Subjects, 2013 - Elsevier
BACKGROUND: Glutathione (GSH) is present in all mammalian tissues as the most abundant non-protein thiol that defends against oxidative stress. GSH is also a key determinant of …
Number of citations: 963 www.sciencedirect.com
JD Hayes, JU Flanagan… - Annu. Rev. Pharmacol …, 2005 - annualreviews.org
▪ Abstract This review describes the three mammalian glutathione transferase (GST) families, namely cytosolic, mitochondrial, and microsomal GST, the latter now designated MAPEG. …
Number of citations: 621 www.annualreviews.org
J Pizzorno - Integrative Medicine: A Clinician's Journal, 2014 - ncbi.nlm.nih.gov
… glutathione does not increase RBC glutathione, there are a few studies that show efficacy.28 My opinion is that unmodified oral glutathione … Oral and transdermal liposomal glutathione …
Number of citations: 316 www.ncbi.nlm.nih.gov
L Flohé - 2018 - books.google.com
… known of glutathione over the last three decades. The book contains an update of glutathione … Other chapters review glutathione transport systems and glutathione peroxidases and their …
Number of citations: 134 books.google.com
B Ketterer, B Coles, DJ Meyer - Environmental health …, 1983 - ehp.niehs.nih.gov
Glutathione (GSH) is a strong nucleophile which reacts well with soft electrophiles, but poorly with both weak and strong electrophiles. Weak electrophiles have low reactivity with all …
Number of citations: 492 ehp.niehs.nih.gov
A Wendel - Methods in enzymology, 1981 - Elsevier
Publisher Summary This chapter presents a procedure for the preparation of glutathione peroxidase, which is regarded as a major protective system against endogenously and …
Number of citations: 616 www.sciencedirect.com

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